molecular formula C13H17NO B1502775 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Cat. No.: B1502775
M. Wt: 203.28 g/mol
InChI Key: NERPUNDHAOPKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemistry

The hydroxyl group at position 6 exhibits endo stereochemistry , confirmed by X-ray diffraction. The absolute configuration is designated as (1R,5S,6R) based on crystallographic data.

Conformational Analysis

  • Bicyclic ring puckering : Molecular mechanics simulations reveal two low-energy conformers differing in nitrogen pyramidalization.
  • Hydrogen-bonding interactions : The hydroxyl group forms intramolecular hydrogen bonds with the nitrogen lone pair, stabilizing the endo configuration.
  • Dynamic NMR studies : Show restricted rotation of the benzyl group due to steric hindrance from the bicyclic framework.
Parameter Value Method
ΔG between conformers 1.2 kcal/mol MM3 force field
N-inversion barrier 8.5 kcal/mol DFT calculations

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction studies provide definitive structural evidence:

Crystallographic Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions a=7.42 Å, b=10.15 Å, c=15.83 Å
Z-score 18.7
R-factor 0.042

Key structural features (Figure 2):

  • Bond lengths : N-C3 = 1.47 Å, C6-O = 1.42 Å.
  • Dihedral angles : C1-C3-C5-N = 112.3°, indicating bridgehead strain.
  • Hydrogen-bonding network : O-H···N distance = 2.65 Å.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERPUNDHAOPKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243388
Record name 3-(Phenylmethyl)-3-azabicyclo[3.1.1]heptan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240525-77-2
Record name 3-(Phenylmethyl)-3-azabicyclo[3.1.1]heptan-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240525-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylmethyl)-3-azabicyclo[3.1.1]heptan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol is a complex organic compound featuring a unique bicyclic structure and a trifluoromethyl group that influences its chemical and physical properties, especially its lipophilicity. It is classified under azabicyclic compounds because it contains nitrogen in its bicyclic framework, which enhances its potential reactivity and biological activity.

Note: The search results primarily focus on the applications of compounds with similar names, such as 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one and its derivatives, due to the limited information available specifically for "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol." Information from these similar compounds is included to provide a broader understanding of the potential applications based on structural similarities.

Scientific Research Applications

  • Interaction Studies:
    • 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol is valuable in interaction studies due to its binding affinity with specific receptors or enzymes.
    • The trifluoromethyl group enhances lipophilicity, which facilitates membrane penetration and interaction with intracellular targets, crucial for understanding its pharmacodynamics and potential therapeutic effects.
  • Versatile Building Block:
    • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride serves as a versatile building block for synthesizing complex molecules.
    • It is also used in the study of enzyme interactions and receptor binding.
  • Precursor for Drug Development:
    • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride is a precursor for developing drugs targeting neurological disorders.
    • Its derivatives are explored for their potential in treating conditions like depression and anxiety due to their structural similarity to known pharmacophores.
  • Specialty Chemicals:
    • The unique structure of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride makes it valuable in synthesizing specialty chemicals.
  • Medicinal Chemistry:
    • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one is a promising building block for further selective derivatization of the cyclobutane ring, providing novel conformationally restricted piperidine derivatives .
    • The compound's derivatives have been investigated as precursors for β-lactam antibiotics, highlighting its versatility in pharmaceutical applications.

The biological activity of 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol is attributed to its structural features. The trifluoromethyl group enhances its interaction with biological membranes and molecular targets. This compound has shown potential in modulating receptor activities and influencing enzyme functions, making it a candidate for further pharmacological studies.

Potential Therapeutic Uses

Research indicates that derivatives of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one are being explored for their potential in treating neurological disorders. The compound's structural similarity to known pharmacophores makes it a candidate for developing drugs targeting conditions such as depression and anxiety. Derivatives of the compound have also been investigated as precursors for β-lactam antibiotics, highlighting its versatility in pharmaceutical applications.

Chemical Reactions

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form different derivatives.
  • Reduction: Reduction reactions can modify the bicyclic structure.
  • Substitution: The benzyl group can be substituted with other functional groups to create diverse analogs.

Comparison with Similar Compounds

Bicyclic Framework and Rigidity

  • Target Compound : The [3.1.1] system imposes high rigidity due to fused cyclopropane and cyclobutane rings, restricting piperidine ring conformations and enhancing receptor-binding specificity .
  • Bicyclo[3.2.0] Analogs : The [3.2.0] system lacks a fused cyclopropane, reducing steric hindrance and allowing greater flexibility .
  • Bicyclo[2.2.1] Derivatives: The [2.2.1] scaffold (e.g., 7-azabicyclo[2.2.1]heptane) adopts a norbornane-like structure, suitable for mimicking proline but with less torsional strain relief compared to [3.1.1] systems .

Medicinal Chemistry Relevance

  • Bicyclo[4.1.0]heptane Scaffolds : Explored for nucleoside analogs but exhibit reduced metabolic stability compared to [3.1.1] systems .
  • Spirocycles (e.g., thia-azaspiro[3.4]octanes) : Offer 3D diversity but lack the benzyl group’s π-stacking capability .

Derivatization Potential

  • Hydroxyl Group Functionalization: The 6-OH group undergoes trifluoromethylation (100% yield) and benzoylation to produce analogs like 3-benzyl-6-endo-benzoylamino-3-azabicyclo[3.1.1]heptane .
  • Amine Derivatives : Catalytic hydrogenation of oximes yields 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine (91% yield), a precursor for bioactive molecules .

Conformational Studies

X-ray crystallography reveals that the [3.1.1] system adopts chair-boat conformations in solid state, while solution-phase NMR shows dynamic interconversion, impacting ligand-receptor interactions .

Commercial and Regulatory Status

  • Safety Data: No significant hazards reported; handle under standard lab protocols .

Preparation Methods

Key Preparation Method: Two-Step Multigram Synthesis

The most documented and efficient method for preparing the bicyclic scaffold involves:

  • Step 1: Formation of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

    This step involves a condensation reaction between cyclobutanone and N,N-bis(methoxymethyl)benzylamine in the presence of chlorotrimethylsilane as a catalyst in acetonitrile solvent. The reaction is performed by dropwise addition of the reagents at 40 °C over 3 hours with stirring. The key transformation is the formation of the bicyclic ketone through intramolecular cyclization facilitated by the silyl chloride activating agent.

    • Reagents and Conditions:

      Reagent Amount Role
      Cyclobutanone 35.0 g (0.50 mol) Starting ketone
      N,N-bis(methoxymethyl)benzylamine 97.5 g (0.50 mol) Amination agent
      Chlorotrimethylsilane 120.0 g (1.10 mol) Catalyst/Activator
      Acetonitrile 2500 mL Solvent
      Temperature 40 °C Reaction temperature
      Time 3 hours Duration
    • Notes on Procedure:

      The addition is performed using two dropping funnels simultaneously—one for the mixture of cyclobutanone and amine, and the other for chlorotrimethylsilane—to control the reaction rate and avoid side reactions. This method yields the bicyclic ketone in multigram quantities with good efficiency.

  • Step 2: Reduction to 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

    The ketone intermediate is then subjected to reduction to convert the carbonyl group to the corresponding alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride, depending on the scale and sensitivity.

    • Typical Conditions:

      Reducing Agent Solvent Temperature Notes
      Sodium borohydride Methanol or ethanol 0 °C to room temp Mild reduction, selective
      Lithium aluminum hydride Ether solvents 0 °C to reflux Stronger reducing agent

    This step yields the target this compound with retention of the bicyclic framework.

Alternative Synthetic Routes and Innovations

Recent advances have introduced alternative approaches to the 3-azabicyclo[3.1.1]heptane core, which can be adapted for the benzyl-substituted derivative:

  • Reduction of Spirocyclic Oxetanyl Nitriles

    A general method involves the reduction of spirocyclic oxetanyl nitriles to generate 3-azabicyclo[3.1.1]heptanes. This approach offers a scalable and versatile route to the bicyclic amine scaffold, which can be further functionalized to the alcohol derivative. The mechanism involves ring opening and rearrangement under reductive conditions.

  • Intramolecular Cyclization via Radical or Base-Mediated Pathways

    Synthetic sequences starting from cyclohexene derivatives, involving Curtius rearrangement, stereoselective bromination, and NaH-mediated cyclization, have been reported for related bicyclic amines. While these methods are more complex, they provide access to conformationally constrained analogues and allow for diverse functionalization.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield/Notes References
Formation of Ketone Intermediate Condensation of cyclobutanone with N,N-bis(methoxymethyl)benzylamine, chlorotrimethylsilane catalyst in acetonitrile at 40 °C Cyclobutanone, N,N-bis(methoxymethyl)benzylamine, chlorotrimethylsilane, acetonitrile, 40 °C, 3 h Multigram scale, efficient
Reduction to Alcohol Reduction of ketone to alcohol using NaBH4 or LiAlH4 Sodium borohydride or lithium aluminum hydride, methanol or ether solvents, 0 °C to room temp High yield, preserves bicyclic structure
Alternative Route Reduction of spirocyclic oxetanyl nitriles to bicyclic amines Spirocyclic oxetanyl nitriles, reductive conditions Scalable, versatile
Radical/Base-Mediated Cyclization Multi-step sequence from cyclohexene derivatives Curtius reaction, bromination, NaH cyclization Access to constrained analogues

Research Findings and Practical Notes

  • The two-step synthesis starting from cyclobutanone is the most straightforward and scalable method, allowing preparation of multigram quantities of the bicyclic ketone intermediate, which can be readily reduced to the alcohol.

  • The dropwise addition of reagents in two separate funnels during the ketone formation step is critical to controlling the reaction and avoiding side products.

  • The bicyclic framework provides a conformationally restricted scaffold, valuable for medicinal chemistry applications, especially in the design of piperidine derivatives.

  • Storage and handling of the amine and alcohol derivatives require protection from light and low temperatures to maintain stability.

Q & A

Q. What are the established synthetic routes for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol, and what are their key optimization parameters?

The compound is synthesized via a two-step multigram process. First, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one is prepared through condensation of N,N-bis(methoxymethyl)benzylamine with cyclohexanone under acidic conditions (HCl, acetonitrile, 40°C), followed by trifluoroacetic acid (TFA)-mediated deprotection to yield the ketone intermediate (89% yield). The alcohol derivative is then obtained by reducing the ketone using NaBH4 or other selective reducing agents. Key optimization parameters include pH control during workup, solvent selection (e.g., THF for fluorination steps), and purification via column chromatography (Kieselgel Merck 60) .

Q. How is the stereochemical configuration of this compound determined experimentally?

Q. How do conformational dynamics of the bicyclic core influence the reactivity and derivatization potential of this compound?

X-ray studies show the bicyclic system adopts a mix of boat (S = 1.21, Θ = 24.8°) and chair (S = 1.07, Θ = 51.9°) conformations. The endo-hydroxy group’s orientation (C1-C2-C3-O1 torsion = 28.2°) enhances hydrogen-bonding interactions, favoring regioselective derivatization at the C3 position. Conversely, the exo-trifluoromethyl group (C2-C3-C7-F1 torsion = 164.3°) sterically hinders electrophilic substitutions, guiding selective functionalization strategies .

Q. What strategies resolve contradictions between computational predictions and experimental data in structural assignments of derivatives?

Discrepancies between DFT-calculated geometries and observed NMR/X-ray data are addressed by iterative refinement. For instance, if computed torsional angles conflict with NOESY correlations, re-optimization using solvent-effect models (e.g., PCM for THF) or explicit hydrogen-bonding networks can align predictions with empirical results. Cross-validation via variable-temperature NMR or isotopic labeling (e.g., 2H/13C) further clarifies dynamic equilibria .

Q. How does substituent orientation impact the biological activity of this compound derivatives?

The benzyl group’s sc-conformation (C1-N1-C8-C9 torsion = -50.9°) optimizes π-π stacking with aromatic residues in enzyme binding pockets, as seen in analogs targeting adrenergic receptors. Conversely, endo-hydroxy groups improve solubility and hydrogen-bond donor capacity, critical for blood-brain barrier penetration in CNS-targeted compounds. Systematic SAR studies using fluorinated or methylated derivatives can quantify these effects .

Q. What analytical methodologies are critical for characterizing synthetic intermediates and byproducts?

High-resolution LC-MS (Agilent 1100 LCMSD SL) identifies impurities via exact mass matching (e.g., m/z 201.131 for trifluoromethyl derivatives). 19F-NMR (470.3 MHz) tracks fluorinated byproducts, while DEPT-135 experiments assign quaternary carbons in complex mixtures. X-ray crystallography remains the gold standard for unambiguous stereochemical confirmation .

Methodological Notes

  • Synthesis Optimization : Use CsF as a catalyst for nucleophilic additions to the ketone precursor, achieving near-quantitative yields in THF .
  • Crystallography : Employ MoKα radiation (λ = 0.71073 Å) and SHELXTL for structure refinement, ensuring deposition of CCDC data for reproducibility .
  • Data Reconciliation : Combine NOESY (through-space correlations) with J-based NMR analysis (COSY, HSQC) to resolve ambiguous stereochemical assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.